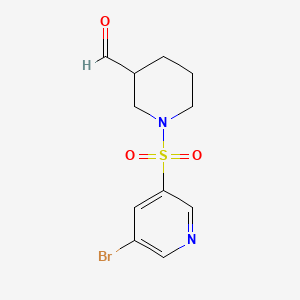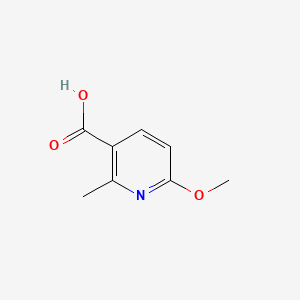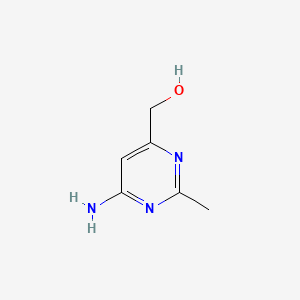
Potassium (2-chloropyrimidin-5-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a chemical compound with the formula C4H2BClF3KN2 . It is used in various chemical reactions and has a molecular weight of 220.43 g/mol .
Synthesis Analysis
A general method to access pyrimidines bearing a trifluoroborate at C4 has been reported . This chemistry is underpinned by the unique features of the trifluoroborate group; its robustness provides an opportunity to carry out chemoselective reactions at other positions on the pyrimidine while providing a pathway for elaboration at the C−B bond when suitably activated .Molecular Structure Analysis
The molecular structure of Potassium (2-chloropyrimidin-5-yl)trifluoroborate is represented by the formula C4H2BClF3KN2 . The molecular weight of this compound is 203.97 .Chemical Reactions Analysis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate can be used as a substrate in metal-free synthesis of biaryls through oxidative electrocoupling reaction . It can also participate in cross-coupling reactions with unactivated alkyl halides in the presence of a nickel catalyst .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
Potassium (2-chloropyrimidin-5-yl)trifluoroborate has been utilized in the synthesis of complex organic molecules due to its stability and reactivity. For instance, it plays a crucial role in the Suzuki cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are core structures in many pharmaceuticals and organic materials. The palladium-catalyzed coupling reaction of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates proceeds readily with good yields, demonstrating the versatility and efficiency of these reagents in organic synthesis. The trifluoroborates are air- and moisture-stable solids, which can be stored indefinitely, thus providing a practical advantage in synthetic chemistry applications (Molander & Rivero, 2002).
Role in Medicinal Chemistry
In medicinal chemistry, potassium (2-chloropyrimidin-5-yl)trifluoroborate derivatives have been explored for their potential therapeutic applications. For example, a series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers were identified for the treatment of epilepsy, where the pyrimidine derivative played a critical role in the activity of these compounds. These compounds were found to be active in animal models of epilepsy and pain, demonstrating the significance of pyrimidine derivatives in the development of new therapeutic agents. The structure-activity relationships around these compounds highlight the importance of the pyrimidine moiety in modulating biological activity, which underscores the broader applicability of potassium (2-chloropyrimidin-5-yl)trifluoroborate derivatives in drug discovery (Amato et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Potassium (2-chloropyrimidin-5-yl)trifluoroborate and similar compounds have emerged as exceptional reagents for difficult alkyl transfers . Their robustness and stability, as well as their enhanced reactivity compared to their tricoordinate organoboron analogs, highlight their potential for future applications .
Propiedades
IUPAC Name |
potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMZIPHWMCSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BClF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682507 |
Source


|
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-chloropyrimidin-5-yl)trifluoroborate | |
CAS RN |
1245906-70-0 |
Source


|
| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)












